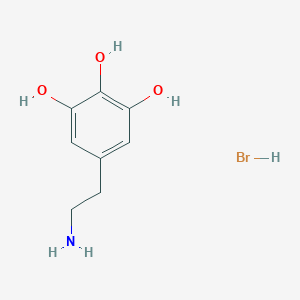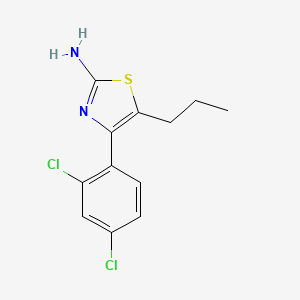
O-Ethyl-D-norvaline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norvaline Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid L-norvaline, where the carboxyl group is esterified with ethanol and the resulting ester is converted to its hydrochloride salt. This compound is typically found as a white to almost white powder or crystalline solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Norvaline Ethyl Ester Hydrochloride can be synthesized through the esterification of L-norvaline with ethanol in the presence of an acid catalyst, followed by the conversion of the ester to its hydrochloride salt. The reaction typically involves:
Esterification: L-norvaline is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid to form L-norvaline ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form L-norvaline ethyl ester hydrochloride.
Industrial Production Methods: Industrial production of L-Norvaline Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to carry out the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis Products: L-norvaline and ethanol.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
L-Norvaline Ethyl Ester Hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-Norvaline Ethyl Ester Hydrochloride involves its ability to inhibit the enzyme arginase, which plays a role in the urea cycle and nitric oxide production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthesis, which has various physiological effects, including vasodilation and neuroprotection . In models of Alzheimer’s disease, L-norvaline has been shown to reduce beta-amyloidosis, alleviate microgliosis, and improve cognitive function .
Comparaison Avec Des Composés Similaires
L-Norvaline: The parent amino acid from which L-Norvaline Ethyl Ester Hydrochloride is derived.
L-Valine Ethyl Ester Hydrochloride: A similar compound with a different side chain structure.
L-Leucine Ethyl Ester Hydrochloride: Another similar compound with a branched-chain structure.
Uniqueness: L-Norvaline Ethyl Ester Hydrochloride is unique due to its specific esterification and hydrochloride formation, which can enhance its solubility and stability compared to its parent amino acid. Additionally, its ability to inhibit arginase and its potential therapeutic applications in neurodegenerative and cardiovascular diseases make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
ethyl 2-aminopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
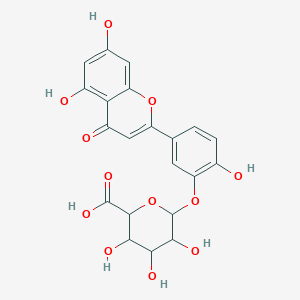
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
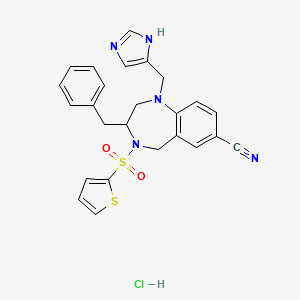
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
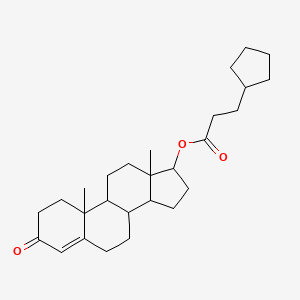
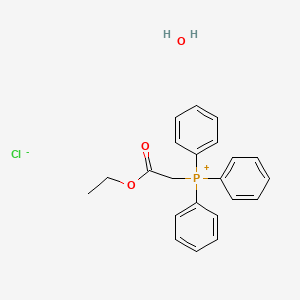
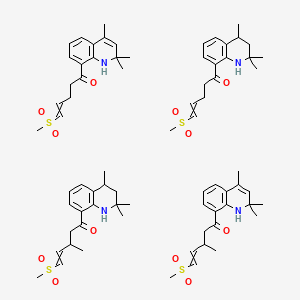
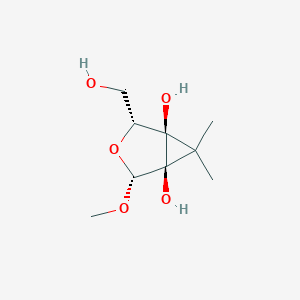
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
